molecular formula C22H21ClFN3O3S2 B2966261 N-(3-chloro-4-methylphenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide CAS No. 1105208-67-0

N-(3-chloro-4-methylphenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

Cat. No. B2966261
CAS RN: 1105208-67-0
M. Wt: 494
InChI Key: NUNSHZYKHJASMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H21ClFN3O3S2 and its molecular weight is 494. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Catalysis

  • Lewis Basic Catalysts : Piperazine-derived compounds have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. These compounds, particularly those with arene sulfonyl groups, have shown high yields and enantioselectivities for a broad range of substrates, demonstrating the potential of piperazine derivatives in asymmetric catalysis (Zhouyu Wang et al., 2006).

Antimicrobial and Antiviral Activities

  • Urea and Thiourea Derivatives : New urea and thiourea derivatives of piperazine doped with Febuxostat have shown promising antiviral and antimicrobial activities. Some derivatives exhibited significant inhibition against Tobacco mosaic virus (TMV) and potent antimicrobial activity, highlighting the therapeutic potential of such compounds (R. C. Krishna Reddy et al., 2013).

Radioligand Development for PET Imaging

  • Dopamine D3 Receptor Radioligands : Research on carbon-11-labeled carboxamide derivatives, including piperazine-1-yl butyl derivatives, has been conducted to develop new potential PET radioligands for imaging dopamine D3 receptors. These compounds were synthesized with high radiochemical yields and specific activities, indicating their utility in neuroimaging studies (Mingzhang Gao et al., 2008).

Antifungal and Herbicidal Activities

  • Novel Carboxamide Compounds : A series of novel carboxamide compounds containing piperazine and arylsulfonyl moieties have been synthesized and shown to exhibit favorable herbicidal activities against dicotyledonous plants and excellent antifungal activities. These findings suggest the agricultural and pharmaceutical applications of such compounds (Baolei Wang et al., 2016).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN3O3S2/c1-15-2-5-17(14-19(15)23)25-22(28)21-20(8-13-31-21)32(29,30)27-11-9-26(10-12-27)18-6-3-16(24)4-7-18/h2-8,13-14H,9-12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNSHZYKHJASMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

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